molecular formula C8H4Cl2IN B13326044 5,6-Dichloro-3-iodo-1H-indole

5,6-Dichloro-3-iodo-1H-indole

Cat. No.: B13326044
M. Wt: 311.93 g/mol
InChI Key: RQVLHLCQNZPIKV-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 5,6-dichloroindole using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetonitrile . The reaction conditions often require refluxing the mixture to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-iodo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoindole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-Dichloro-3-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Iodoindole: Similar in structure but lacks the chlorine atoms, which may affect its reactivity and applications.

    6-Chloroindole: Contains only one chlorine atom and no iodine, leading to different chemical properties and uses.

    3-Iodo-1H-indole-2-carboxylic acid: Another iodinated indole derivative with distinct functional groups and applications.

Uniqueness

5,6-Dichloro-3-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s stability, reactivity, and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C8H4Cl2IN

Molecular Weight

311.93 g/mol

IUPAC Name

5,6-dichloro-3-iodo-1H-indole

InChI

InChI=1S/C8H4Cl2IN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H

InChI Key

RQVLHLCQNZPIKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2I

Origin of Product

United States

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